2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with a chlorinated phenoxy group and a quinoline moiety, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide typically involves multi-step organic reactions. The process may start with the chlorination of 3-methylphenol to obtain 4-chloro-3-methylphenol. This intermediate can then undergo etherification with 8-propoxyquinoline to form the desired phenoxy-quinoline structure. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Catalysts and solvents may be used to optimize yield and purity. The final product would be purified through crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinoline ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce the quinoline ring.
Substitution: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, it may serve as a probe or ligand in studying enzyme interactions or receptor binding due to its quinoline moiety.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing compounds with antimicrobial or anticancer properties.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action for 2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline ring is known to intercalate with DNA, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide
Uniqueness
The unique combination of the chlorinated phenoxy group and the propoxyquinoline moiety distinguishes this compound from its analogs. The propoxy group may confer different physicochemical properties, such as solubility and reactivity, compared to methoxy or ethoxy analogs.
Properties
Molecular Formula |
C21H21ClN2O3 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-3-11-26-19-9-8-18(16-5-4-10-23-21(16)19)24-20(25)13-27-15-6-7-17(22)14(2)12-15/h4-10,12H,3,11,13H2,1-2H3,(H,24,25) |
InChI Key |
NAPLPGYUKDVGDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC(=C(C=C3)Cl)C)C=CC=N2 |
Origin of Product |
United States |
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